Cas no 25688-22-6 (1-(2-Nitrophenyl)-1H-1,2,4-triazole)

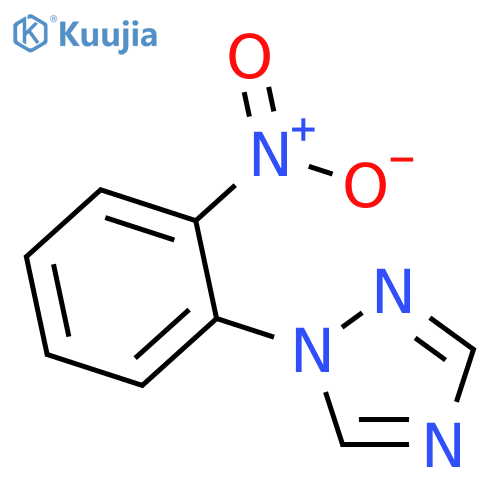

25688-22-6 structure

商品名:1-(2-Nitrophenyl)-1H-1,2,4-triazole

CAS番号:25688-22-6

MF:C8H6N4O2

メガワット:190.158840656281

MDL:MFCD15146444

CID:3922709

PubChem ID:14950837

1-(2-Nitrophenyl)-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole, 1-(2-nitrophenyl)-

- 1-(2-nitrophenyl)-1H-1,2,4-triazole

- 1-(2-nitrophenyl)-1,2,4-triazole

- STL414582

- AKOS005174195

- CS-0450240

- DTXSID701294990

- MFCD15146444

- ALBB-013458

- 25688-22-6

- SCHEMBL4455066

- AC5744

- SY040075

- 1-(2-Nitrophenyl)-1H-1,2,4-triazole

-

- MDL: MFCD15146444

- インチ: InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H

- InChIKey: VRTXNVSANZBXNW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.04907545Da

- どういたいしつりょう: 190.04907545Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 76.5Ų

1-(2-Nitrophenyl)-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N232475-500mg |

1-(2-Nitrophenyl)-1H-1,2,4-triazole |

25688-22-6 | 500mg |

$ 450.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D776360-5g |

1-(2-Nitrophenyl)-1,2,4-triazole |

25688-22-6 | 95% | 5g |

$715 | 2025-02-26 | |

| TRC | N232475-250mg |

1-(2-Nitrophenyl)-1H-1,2,4-triazole |

25688-22-6 | 250mg |

$ 275.00 | 2022-06-02 | ||

| Ambeed | A191247-5g |

1-(2-Nitrophenyl)-1H-1,2,4-triazole |

25688-22-6 | 97% | 5g |

$760.0 | 2024-07-28 | |

| TRC | N232475-1000mg |

1-(2-Nitrophenyl)-1H-1,2,4-triazole |

25688-22-6 | 1g |

$ 720.00 | 2022-06-02 | ||

| Chemenu | CM515756-1g |

1-(2-Nitrophenyl)-1H-1,2,4-triazole |

25688-22-6 | 97% | 1g |

$264 | 2024-07-28 | |

| eNovation Chemicals LLC | D776360-5g |

1-(2-Nitrophenyl)-1,2,4-triazole |

25688-22-6 | 95% | 5g |

$715 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY040075-5g |

1-(2-Nitrophenyl)-1,2,4-triazole |

25688-22-6 | ≥95% | 5g |

¥5500.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D776360-5g |

1-(2-Nitrophenyl)-1,2,4-triazole |

25688-22-6 | 95% | 5g |

$715 | 2025-02-18 |

1-(2-Nitrophenyl)-1H-1,2,4-triazole 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

25688-22-6 (1-(2-Nitrophenyl)-1H-1,2,4-triazole) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25688-22-6)1-(2-Nitrophenyl)-1H-1,2,4-triazole

清らかである:99%

はかる:5g

価格 ($):684.0